1-(4-fluorophenyl)-N-[3-fluoro-4-(1H-pyrrolo[2,3-b]pyridin-4-yloxy)phenyl]-2-oxo-1,2-dihydropyridine-3-carboxamide
Overview
Description
BMS-2 is a Met/Flt-3/VEGFR2 tyrosine kinase inhibitor.
Scientific Research Applications
Cancer Research and Met Kinase Inhibition
Research on similar compounds to 1-(4-fluorophenyl)-N-[3-fluoro-4-(1H-pyrrolo[2,3-b]pyridin-4-yloxy)phenyl]-2-oxo-1,2-dihydropyridine-3-carboxamide indicates a focus on cancer therapy, particularly through Met kinase inhibition. Schroeder et al. (2009) discovered a closely related compound showing complete tumor stasis in a Met-dependent human gastric carcinoma model, highlighting its potential in cancer therapy (Schroeder et al., 2009).
Antitubercular and Antibacterial Activities
Bodige et al. (2019) synthesized derivatives similar to our compound of interest, which showed potent anti-TB activity and significant antibacterial activity against Escherichia coli and Staphylococcus aureus. This suggests a potential application in treating bacterial infections (Bodige et al., 2019).
Photophysical Properties
Shatsauskas et al. (2019) investigated the photophysical properties of 3-aminopyridin-2(1H)-ones, a category closely related to the compound , revealing its potential in optical applications due to its phosphor properties (Shatsauskas et al., 2019).
Computational Studies for c-Met Kinase Inhibitors
Caballero et al. (2011) conducted computational studies, including docking and quantitative structure–activity relationship (QSAR) studies, on compounds structurally similar to our focus compound. These studies are crucial for understanding the molecular interactions and enhancing the drug design process for c-Met kinase inhibitors (Caballero et al., 2011).
Synthesis and Characterization in Material Science
The synthesis and characterization of related compounds, as explored by Hsiao et al. (1999), suggest applications in material science, particularly in creating new polymers with specific desirable properties (Hsiao et al., 1999).
properties
IUPAC Name |
1-(4-fluorophenyl)-N-[3-fluoro-4-(1H-pyrrolo[2,3-b]pyridin-4-yloxy)phenyl]-2-oxopyridine-3-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H16F2N4O3/c26-15-3-6-17(7-4-15)31-13-1-2-19(25(31)33)24(32)30-16-5-8-22(20(27)14-16)34-21-10-12-29-23-18(21)9-11-28-23/h1-14H,(H,28,29)(H,30,32) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OBSFXHDOLBYWRJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C(=O)C(=C1)C(=O)NC2=CC(=C(C=C2)OC3=C4C=CNC4=NC=C3)F)C5=CC=C(C=C5)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H16F2N4O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50610618 | |
Record name | 1-(4-Fluorophenyl)-N-{3-fluoro-4-[(1H-pyrrolo[2,3-b]pyridin-4-yl)oxy]phenyl}-2-oxo-1,2-dihydropyridine-3-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50610618 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
458.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-fluorophenyl)-N-[3-fluoro-4-(1H-pyrrolo[2,3-b]pyridin-4-yloxy)phenyl]-2-oxo-1,2-dihydropyridine-3-carboxamide | |
CAS RN |
888719-03-7 | |
Record name | 1-(4-Fluorophenyl)-N-{3-fluoro-4-[(1H-pyrrolo[2,3-b]pyridin-4-yl)oxy]phenyl}-2-oxo-1,2-dihydropyridine-3-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50610618 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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